2-(3-Fluorophenoxy)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol is a chiral organic compound that features a cyclohexane ring substituted with a fluorophenoxy group and a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-fluorophenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 3-fluorophenol in the presence of a base to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of a fully saturated cyclohexane derivative.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Chiral Compounds: Used as a building block for the synthesis of other chiral molecules.
Catalysis: Potential use in catalytic reactions due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(3-fluorophenoxy)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-fluorophenoxy)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(3-chlorophenoxy)cyclohexan-1-ol: A similar compound with a chlorine substituent instead of fluorine.
2-(3-fluorophenoxy)cyclohexan-1-one: A ketone derivative of the compound.
Uniqueness
Stereochemistry: The (1S,2S) configuration provides unique interactions with biological targets.
Fluorine Substitution: The presence of a fluorine atom can influence the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,11-12,14H,1-2,6-7H2 |
InChI Key |
VATYMUAUAJJXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.